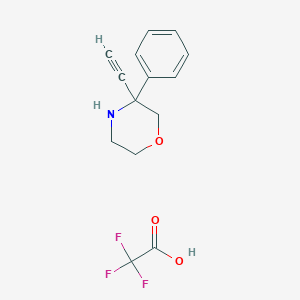
3-Ethynyl-3-phenylmorpholine,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-3-phenylmorpholine, trifluoroacetic acid is a chemical compound with the molecular formula C12H13NOC2HF3O2 It is known for its unique structure, which includes an ethynyl group, a phenyl group, and a morpholine ring
Preparation Methods
The synthesis of 3-Ethynyl-3-phenylmorpholine, trifluoroacetic acid typically involves the reaction of 3-phenylmorpholine with an ethynylating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The resulting product is then treated with trifluoroacetic acid to obtain the final compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Ethynyl-3-phenylmorpholine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions, where the ethynyl or phenyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
3-Ethynyl-3-phenylmorpholine, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-phenylmorpholine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl group contributes to the compound’s hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. The morpholine ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
3-Ethynyl-3-phenylmorpholine, trifluoroacetic acid can be compared with other similar compounds, such as:
3-Ethynyl-3-methylmorpholine, trifluoroacetic acid: This compound has a methyl group instead of a phenyl group, which affects its chemical properties and reactivity.
3-Ethynyl-3-phenylmorpholine, hydrochloric acid: This compound has hydrochloric acid instead of trifluoroacetic acid, leading to differences in solubility and stability.
3-Phenylmorpholine, trifluoroacetic acid:
The unique combination of the ethynyl, phenyl, and morpholine groups in 3-Ethynyl-3-phenylmorpholine, trifluoroacetic acid makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14F3NO3 |
|---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
3-ethynyl-3-phenylmorpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H13NO.C2HF3O2/c1-2-12(10-14-9-8-13-12)11-6-4-3-5-7-11;3-2(4,5)1(6)7/h1,3-7,13H,8-10H2;(H,6,7) |
InChI Key |
QAMNYQFYGBMZLG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(COCCN1)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)

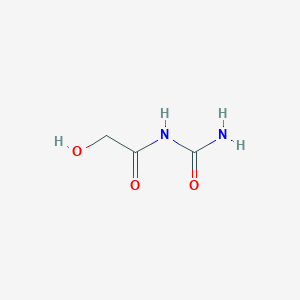
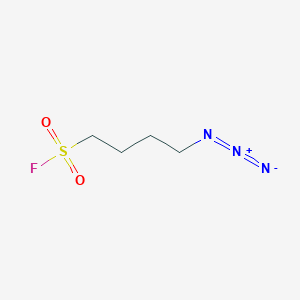
![rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one](/img/structure/B13516201.png)

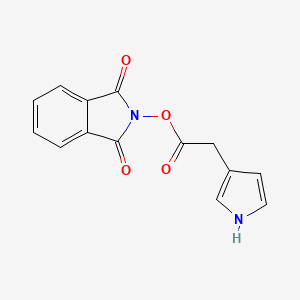
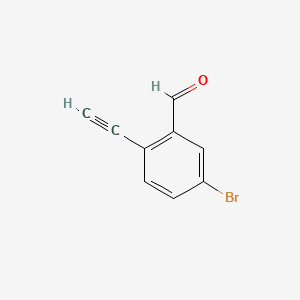
![{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13516219.png)
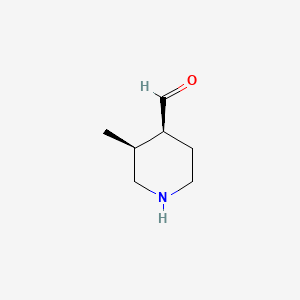
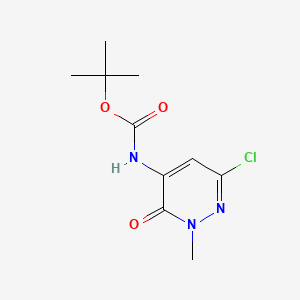
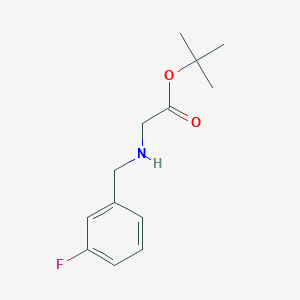
![Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13516235.png)

